An In-depth Technical Guide to Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
An In-depth Technical Guide to Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, also known as ethyl adrenate, is the ethyl ester of adrenic acid, an elongated omega-6 polyunsaturated fatty acid. As a derivative of a key biological fatty acid, this compound is of significant interest in the fields of biochemistry and pharmacology. This technical guide provides a comprehensive overview of the structure, properties, and biological relevance of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, including detailed experimental protocols and data presentation to support further research and development.
Core Compound Structure and Properties
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a long-chain fatty acid ethyl ester. The molecule consists of a 22-carbon chain with four cis double bonds at the 7th, 10th, 13th, and 16th positions, and is esterified with ethanol at the carboxyl end.
Chemical Structure:
Table 1: Physicochemical Properties of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₀O₂ | [1] |
| Molecular Weight | 360.57 g/mol | [1] |
| CAS Number | 142828-41-9 | [2] |
| Canonical SMILES | CCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC | - |
| InChI Key | ZZIGMBMMKHKCQW-GKFVBPDJSA-N | - |
| Appearance | Not specified (likely an oil at room temperature) | - |
| Solubility | Not specified (expected to be soluble in organic solvents) | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Density | Not specified | - |
Synthesis and Experimental Protocols
The synthesis of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is typically achieved through the esterification of its parent fatty acid, adrenic acid, with ethanol.
General Esterification Protocol (Fischer Esterification)
This protocol describes a general method for the synthesis of fatty acid ethyl esters, which can be adapted for the synthesis of ethyl adrenate.
Materials:
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(7Z,10Z,13Z,16Z)-Docosa-7,10,13,16-tetraenoic acid (Adrenic Acid)
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Anhydrous Ethanol (absolute)
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Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Diethyl ether or other suitable extraction solvent
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Rotary evaporator
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Separatory funnel
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Glassware for reflux
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve adrenic acid in an excess of anhydrous ethanol (e.g., 10-20 fold molar excess).
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the solution while stirring.
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Reflux: Heat the reaction mixture to reflux for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up:
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After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
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Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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-
Purification:
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Filter off the drying agent.
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Evaporate the solvent under reduced pressure to yield the crude ethyl adrenate.
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Further purification can be achieved by column chromatography on silica gel, typically using a non-polar eluent system such as a mixture of hexane and ethyl acetate.
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Characterization Workflow
A typical workflow for the characterization of the synthesized Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is outlined below.
Biological Significance and Signaling Pathways
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is the ethyl ester of adrenic acid, a significant polyunsaturated fatty acid found in various tissues, including the adrenal gland, liver, brain, and vascular system.[3] While much of the research has focused on the free acid, the ethyl ester is a more lipophilic form that can be used for administration and is expected to be hydrolyzed in vivo to release the active adrenic acid.
Adrenic acid is biosynthesized from arachidonic acid through a two-carbon chain elongation.[4] It is a substrate for several enzymatic pathways that produce bioactive lipid mediators.
Cytochrome P450 (CYP) Pathway
A key metabolic pathway for adrenic acid involves cytochrome P450 enzymes, which catalyze the formation of epoxydocosatrienoic acids (EDTs).[4] These epoxides are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding dihydroxydocosatrienoic acids (DHDTs).[4] The EDTs have been shown to have various biological activities, including vasodilation.[4]
Analytical Data
Detailed analytical data for Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is not widely available. The following tables present predicted data and data from closely related compounds to serve as a reference.
Table 2: Predicted ¹H NMR Spectral Data
| Assignment | Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.25 | t |
| O-CH₂ (ethyl) | ~4.12 | q |
| CH₂-C=O | ~2.2-2.3 | t |
| =C-H | ~5.3-5.4 | m |
| Allylic CH₂ | ~2.0-2.1 | m |
| Bis-allylic CH₂ | ~2.8 | m |
| Aliphatic CH₂ | ~1.3-1.7 | m |
| Terminal CH₃ | ~0.8-0.9 | t |
Table 3: Predicted ¹³C NMR Spectral Data
| Assignment | Chemical Shift (ppm) |
| C=O | ~173 |
| O-CH₂ | ~60 |
| =CH | ~127-130 |
| CH₂-C=O | ~34 |
| Bis-allylic CH₂ | ~25 |
| Allylic CH₂ | ~27 |
| Aliphatic CH₂ | ~22-31 |
| CH₃ (ethyl) | ~14 |
| Terminal CH₃ | ~14 |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z | Description |
| [M]⁺ | 360.3 | Molecular Ion |
| [M-C₂H₅O]⁺ | 315.3 | Loss of ethoxy group |
| [M-C₂H₅OH]⁺ | 314.3 | Loss of ethanol |
Disclaimer: The NMR and MS data presented are predicted or based on analogous compounds and should be confirmed by experimental analysis of a pure sample.
Conclusion
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a compound of interest due to its relationship with the biologically active adrenic acid. This guide provides a foundational understanding of its structure, synthesis, and potential biological roles. Further research is warranted to fully elucidate its physicochemical properties, detailed analytical characteristics, and specific pharmacological effects. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and lipid biochemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
